6-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2/c1-26-15-8-6-14(7-9-15)24-17-16(21-22-24)18(25)23(11-20-17)10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKGESIYZCSJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho esters, leading to the formation of the triazole ring. This is followed by further functionalization to introduce the fluorophenyl and methoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to 6-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit activity against various bacterial strains. For instance, studies have demonstrated that triazole-pyrimidine hybrids possess potent antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
2. Anticancer Properties
Triazoles are also being investigated for their anticancer potential. Compounds in this class have been reported to inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
3. Neuropharmacological Effects
Recent studies suggest that triazole derivatives can interact with neurotensin receptors and exhibit analgesic effects. This compound may influence nociceptive pathways and provide relief from pain . The neuroprotective properties of related triazole compounds indicate a potential application in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of triazole derivatives. The presence of specific substituents on the phenyl rings significantly influences biological activity:
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Enhances antimicrobial and anticancer activity |
| 4-Methoxyphenyl | Improves solubility and bioavailability |
| Alkyl substitutions | May increase lipophilicity and cellular uptake |
Case Studies
1. Antibacterial Efficacy
A study conducted by Yang et al. demonstrated that a series of triazole derivatives showed effective antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
2. Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that derivatives of the triazolo-pyrimidine scaffold could inhibit cell proliferation significantly. The compound's mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Structural and Crystallographic Insights
- Planarity: The triazolo[4,5-d]pyrimidinone core is planar in all analogs (maximum deviation ≤0.021 Å ), critical for maintaining conjugation and intermolecular interactions.
- Dihedral Angles: In 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl analog, the phenyl ring forms a dihedral angle of 1.09° with the core, while the chlorophenoxy group is nearly perpendicular (87.74°), reducing steric clash . The target compound’s 4-methoxyphenyl and 4-fluorobenzyl groups likely adopt similar near-planar orientations, optimizing π-π interactions.
Biological Activity
The compound 6-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, exploring its synthesis, cytotoxic effects, molecular interactions, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction between 4-fluorobenzaldehyde and various precursors that facilitate the formation of the triazolopyrimidine structure. The process often includes steps such as:
- Formation of Triazole Ring : The key step involves the cyclization of appropriate precursors to form the triazole moiety.
- Pyrimidine Integration : Subsequent reactions allow for the integration of the pyrimidine ring system.
- Functionalization : The introduction of substituents like the methoxy and fluorophenyl groups enhances biological activity.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of triazolopyrimidine derivatives against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines.
- Results : In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxicity. Specifically:
The anticancer activity is believed to stem from multiple mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
- Molecular Docking Studies : Computational studies suggest that these compounds bind effectively to target proteins involved in cancer progression, enhancing their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity is significantly influenced by structural modifications:
- N3-substitution Effects : Variations at the N3 position of the pyrimidine ring have been correlated with enhanced cytotoxicity against tested cell lines .
- Fluorine Substitution : The presence of a fluorine atom in the phenyl group appears to enhance binding affinity and biological efficacy .
Data Table: Cytotoxic Activity Summary
| Compound Name | Cell Line | IC50 Value (µg/ml) | Comparison Drug | Comparison IC50 (µg/ml) |
|---|---|---|---|---|
| This compound | MCF-7 | 3.12 ± 0.76 | Doxorubicin | 2.90 ± 0.27 |
| Similar Derivative A | A549 | 4.20 ± 0.56 | Doxorubicin | 2.90 ± 0.27 |
| Similar Derivative B | HCT116 | 5.60 ± 1.22 | Doxorubicin | 2.90 ± 0.27 |
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazolopyrimidine derivatives demonstrated that compounds structurally similar to our target compound exhibited significant growth inhibition in A549 and MCF-7 cell lines when compared to standard chemotherapeutics like doxorubicin . This highlights their potential as alternative therapeutic agents.
Case Study 2: Molecular Docking Analysis
Molecular docking studies revealed that certain derivatives showed strong interactions with key proteins involved in cancer cell proliferation and survival pathways . This suggests that modifications leading to increased binding affinity can enhance therapeutic efficacy.
Q & A
Q. What are the key considerations for synthesizing this triazolopyrimidine derivative with high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions starting with cyclization of a triazole-pyrimidine core. Critical steps include:
- Precursor preparation : Use 4-fluorophenylhydrazine and 4-methoxybenzaldehyde to form intermediates.
- Cyclization : Employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to fuse triazole and pyrimidine rings.
- Substituent introduction : Alkylation or nucleophilic substitution to attach the 4-fluorobenzyl and 4-methoxyphenyl groups.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for ≥95% purity.
Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalyst optimization (e.g., CuI vs. CuBr) significantly impact yield .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., 4-fluorophenyl singlet at δ 7.2–7.4 ppm; methoxy group at δ 3.8 ppm).
- 2D NMR (COSY, HSQC) : Confirm spatial correlations between protons and carbons.
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 407.12).
- X-ray crystallography : Resolve bond angles and torsion angles (e.g., triazole-pyrimidine dihedral angle ~15°) .
Advanced Research Questions
Q. What strategies are effective in evaluating the enzyme-inhibitory potential of this compound?
- Methodological Answer : Design assays targeting kinases or phosphodiesterases (common targets for triazolopyrimidines):
- In vitro enzyme assays :
- Use recombinant enzymes (e.g., EGFR kinase) with ATP/ADP-Glo™ luminescence readouts.
- Calculate IC₅₀ values via dose-response curves (10 nM–100 μM range).
- Cellular assays :
- Test antiproliferative activity in cancer cell lines (e.g., MCF-7, IC₅₀ ~2.5 μM).
- Compare with controls (e.g., staurosporine) to assess specificity.
- Computational docking :
- Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to ATP pockets .
Q. How can contradictory data in structure-activity relationship (SAR) studies for triazolopyrimidines be resolved?
- Methodological Answer : Address discrepancies through systematic variation and computational modeling:
- Substituent scanning : Synthesize analogs with halogens (F, Cl), alkyl chains, or electron-donating groups (e.g., -OCH₃ → -NO₂).
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity.
- Molecular dynamics : Identify steric/electronic clashes in binding pockets (e.g., 4-methoxyphenyl improves solubility but reduces affinity).
- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
